molecular formula C3H7O6P B031755 Glyceraldehyde-3-phosphate CAS No. 591-57-1

Glyceraldehyde-3-phosphate

Cat. No. B031755
CAS RN: 591-57-1
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-VKHMYHEASA-N
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Description

Glyceraldehyde-3-phosphate, also known as triose phosphate or 3-phosphoglyceraldehyde, is a metabolite that occurs as an intermediate in several central pathways of all organisms . It is a monophosphate ester of glyceraldehyde .


Synthesis Analysis

D-glyceraldehyde 3-phosphate is formed from three compounds in reversible reactions: Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate, and 1,3-bisphosphoglycerate . It is also of some importance since this is how glycerol enters the glycolytic and gluconeogenic pathways .


Molecular Structure Analysis

The molecular formula of Glyceraldehyde-3-phosphate is C3H7O6P . The structure of the fully occupied monomers was compared to those with partial cofactor occupancy, identifying regions of difference that may account for the increased thermal stability .


Chemical Reactions Analysis

Glyceraldehyde-3-phosphate is a key intermediate in several central metabolic pathways of all organisms . It is during this step that the energy liberated during oxidation of the aldehyde group is conserved in the form of a high-energy phosphate compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glyceraldehyde-3-phosphate include a density of 1.7±0.1 g/cm3, boiling point of 399.2±52.0 °C at 760 mmHg, vapour pressure of 0.0±2.1 mmHg at 25°C, enthalpy of vaporization of 75.1±6.0 kJ/mol, and flash point of 195.2±30.7 °C .

Scientific Research Applications

Role in Cellular Metabolism and Disease

Glyceraldehyde-3-phosphate plays a critical role in central metabolic pathways across various organisms. Its involvement extends to processes like glycolysis and gluconeogenesis. Studies have revealed its differential expression under physiological conditions, including cancer, hypoxia, and apoptosis. For instance, Jang et al. (2009) discovered that glyceraldehyde-3-phosphate directly suppresses caspase-3 activity, influencing the balance between cell survival and apoptosis (Jang et al., 2009).

Enzymatic Interactions

Glyceraldehyde-3-phosphate dehydrogenase, an enzyme interacting with glyceraldehyde-3-phosphate, has been extensively studied. For example, Yonuschot et al. (1970) examined its properties in spinach leaves, highlighting its role in the oxidation of glyceraldehyde-3-phosphate (Yonuschot et al., 1970).

Synthesis and Stability

Improved methods for synthesizing enantiomerically pure glyceraldehyde-3-phosphates have been reported, underlining their stability and degradation under various pH conditions, as investigated by Gauss et al. (2014) (Gauss et al., 2014).

Molecular Structure Studies

Understanding the molecular structure of glyceraldehyde-3-phosphate dehydrogenase has been vital. Harrington and Karr (1965) determined its molecular weight and subunit structure, contributing to our knowledge of enzyme mechanisms (Harrington & Karr, 1965).

Involvement in Apoptosis and Cell Survival

Further research by Lee et al. (2012) showed that glyceraldehyde-3-phosphate can prevent apoptosis by influencing the S-nitrosylation of glyceraldehyde-3-phosphate dehydrogenase, adding to our understanding of its role in cell fate decisions (Lee et al., 2012).

GAPDH in Cancer Research

The enzyme GAPDH, associated with glyceraldehyde-3-phosphate, has been identified as a therapeutic target in cancer research, as it plays a non-glycolytic role in cell death and survival mechanisms. Krasnov et al. (2013) discussed its potential in anticancer therapy (Krasnov et al., 2013).

Multifaceted Therapeutic Potential

GAPDH's involvement in various pathological processes and potential as a therapeutic target in different diseases has been explored, highlighting its versatile role beyond glycolysis (Lazarev et al., 2020).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Glyceraldehyde-3-phosphate . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Research has focused on the thermal stability of both coral and algal metabolic enzymes, since metabolic throughput is important to the calculus of mutual benefit . The thermal stability of a critical metabolic enzyme, glyceraldehyde-3-phosphate dehydrogenase, from the stony coral Acropora millepora was found to increase significantly in the presence of its cofactor NAD+ .

properties

IUPAC Name

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331398
Record name glyceraldehyde-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glyceraldehyde 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glyceraldehyde-3-phosphate

CAS RN

591-57-1
Record name Triose phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phosphoglyceraldehyde, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glyceraldehyde 3-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02263
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glyceraldehyde-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHOSPHOGLYCERALDEHYDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glyceraldehyde 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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